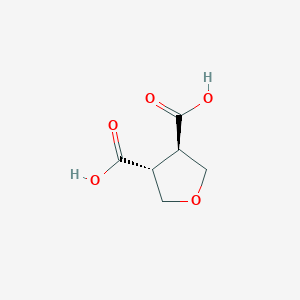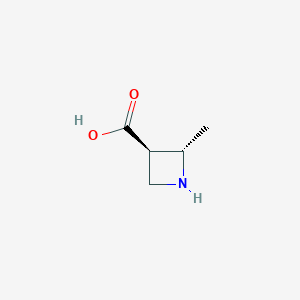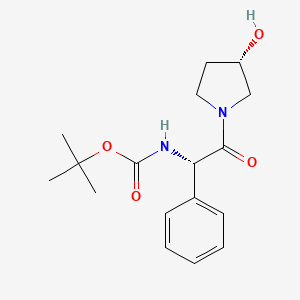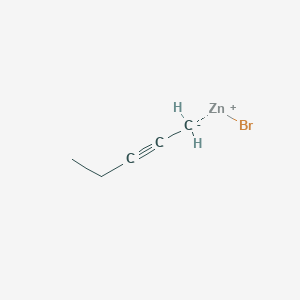
反式-四氢呋喃-3,4-二甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-Tetrahydrofuran-3,4-dicarboxylic acid is a chemical compound with the IUPAC name (3R,4R)-tetrahydrofuran-3,4-dicarboxylic acid . It has a molecular weight of 160.13 and is a solid at room temperature . The compound is sealed in dry conditions and stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for trans-Tetrahydrofuran-3,4-dicarboxylic acid is 1S/C6H8O5/c7-5(8)3-1-11-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4-/m0/s1 . This indicates that the compound has a tetrahydrofuran ring with two carboxylic acid groups attached at the 3rd and 4th positions.Physical And Chemical Properties Analysis
Trans-Tetrahydrofuran-3,4-dicarboxylic acid is a solid at room temperature . It has a molecular weight of 160.13 and is stored at temperatures between 2-8°C .科学研究应用
生物基经济和聚合物生产
具有共轭双键的二元羧酸粘康酸 (MA) 展示了二元羧酸(如反式-四氢呋喃-3,4-二甲酸)在生物基经济中的潜力。MA 作为增值产品和特种聚合物的先驱的多功能性突出了二元羧酸在开发可持续材料中发挥的重要作用。Khalil 等人 (2020 年) 的综述探讨了 MA 的生产途径和增值,强调了其在创建对聚合物工业至关重要的己二酸和对苯二甲酸中的应用。这项工作强调了利用可再生二元羧酸进行环保聚合物生产的兴趣日益浓厚,反映了反式-四氢呋喃-3,4-二甲酸等化合物在绿色化学中的更广泛应用 (Khalil 等人,2020 年).
先进材料和有机电子
有机热电材料(如聚(3,4-乙撑二氧噻吩):聚(苯乙烯磺酸)(PEDOT:PSS)的开发展示了二元羧酸在先进材料应用中的潜力。Zhu 等人 (2017 年) 回顾了对 PEDOT:PSS 的处理以增强其热电性能,表明类似的方法可以应用于源自或涉及二元羧酸(如反式-四氢呋喃-3,4-二甲酸)的材料。通过合成后改性改善材料性能的能力表明了二元羧酸在创建高性能有机电子和热电材料方面的灵活性和潜力 (Zhu 等人,2017 年).
可再生化学品生产
二元羧酸在可再生化学品的合成中至关重要,可用作一系列生物产品的中间体。Gao 等人 (2011 年) 回顾了从乳酸(二元羧酸(如反式-四氢呋喃-3,4-二甲酸)增值的一个代表性模型)生产化学品的生物技术途径。本研究重点介绍了生物技术过程将二元羧酸转化为有价值化学品的潜力,强调了绿色化学在有效利用可再生资源中的作用 (Gao 等人,2011 年).
绿色化学和环境可持续性
Chernyshev 等人 (2017 年) 讨论了将生物质转化为呋喃衍生物,展示了二元羧酸在生产可持续聚合物和化学品中的作用。本综述说明了生物质衍生的二元羧酸在替代石油基原料方面的潜力,有助于发展更可持续的化学工业。重点放在可再生资源上,用于生产 5-羟甲基糠醛及其衍生物等关键中间体,强调了将二元羧酸(如反式-四氢呋喃-3,4-二甲酸)整合到绿色合成途径中的环境和经济效益 (Chernyshev 等人,2017 年).
安全和危害
作用机制
Target of Action
It is known that furanic compounds, to which this compound belongs, are often used in the synthesis of new fuels and polymer precursors .
Mode of Action
Furanic compounds are known for their reactivity, which makes them suitable for various chemical transformations .
Biochemical Pathways
Trans-tetrahydrofuran-3,4-dicarboxylic acid may be involved in the bioconversion of furans, a process that has been explored using biocatalytic and fermentative methods . The oxidation of furfural, a related furanic compound, can lead to the formation of dicarboxylic acids .
Result of Action
Furanic compounds are known to be used in the synthesis of new fuels and polymer precursors .
生化分析
Biochemical Properties
Trans-tetrahydrofuran-3,4-dicarboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with dehydrogenase enzymes, which are crucial in oxidation-reduction reactions. The nature of these interactions often involves the binding of trans-tetrahydrofuran-3,4-dicarboxylic acid to the active site of the enzyme, thereby modulating its activity. Additionally, this compound can form complexes with metal ions, which can further influence its biochemical properties and interactions with other biomolecules .
Cellular Effects
The effects of trans-tetrahydrofuran-3,4-dicarboxylic acid on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. By modulating the activity of key signaling molecules, trans-tetrahydrofuran-3,4-dicarboxylic acid can alter gene expression and cellular metabolism. For example, it can upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative stress . Additionally, this compound can affect cellular energy metabolism by influencing the activity of enzymes involved in the citric acid cycle.
Molecular Mechanism
At the molecular level, trans-tetrahydrofuran-3,4-dicarboxylic acid exerts its effects through several mechanisms. One primary mechanism involves its binding interactions with biomolecules. For instance, it can bind to the active sites of enzymes, either inhibiting or activating them. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Furthermore, trans-tetrahydrofuran-3,4-dicarboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, thereby modulating cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trans-tetrahydrofuran-3,4-dicarboxylic acid can change over time. The stability of this compound is a critical factor in its long-term effects. It has been observed that trans-tetrahydrofuran-3,4-dicarboxylic acid is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to extreme conditions, such as high temperatures or acidic environments, can lead to its degradation . Long-term studies have shown that continuous exposure to trans-tetrahydrofuran-3,4-dicarboxylic acid can result in sustained changes in cellular function, particularly in terms of oxidative stress responses and energy metabolism.
Dosage Effects in Animal Models
The effects of trans-tetrahydrofuran-3,4-dicarboxylic acid vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing antioxidant defenses and improving metabolic efficiency. At high doses, trans-tetrahydrofuran-3,4-dicarboxylic acid can exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis . Threshold effects have been observed, where the compound’s beneficial effects are only apparent within a specific dosage range. Beyond this range, the adverse effects become more pronounced.
Metabolic Pathways
Trans-tetrahydrofuran-3,4-dicarboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as dehydrogenases and decarboxylases, which play crucial roles in metabolic processes. This compound can influence metabolic flux by modulating the activity of these enzymes, thereby affecting the levels of various metabolites . Additionally, trans-tetrahydrofuran-3,4-dicarboxylic acid can act as a substrate for certain enzymatic reactions, leading to the production of intermediate compounds that participate in further metabolic processes.
Transport and Distribution
Within cells and tissues, trans-tetrahydrofuran-3,4-dicarboxylic acid is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the localization and accumulation of trans-tetrahydrofuran-3,4-dicarboxylic acid within specific cellular compartments . The distribution of this compound can also be affected by its binding affinity to various biomolecules, which can determine its concentration in different tissues.
Subcellular Localization
The subcellular localization of trans-tetrahydrofuran-3,4-dicarboxylic acid is an important aspect of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, trans-tetrahydrofuran-3,4-dicarboxylic acid can accumulate in the mitochondria, where it can influence energy metabolism and oxidative stress responses . The localization of this compound can also affect its interactions with other biomolecules, thereby modulating its overall biochemical effects.
属性
IUPAC Name |
(3R,4R)-oxolane-3,4-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O5/c7-5(8)3-1-11-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHAOMPZQHGTKN-IMJSIDKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CO1)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![t-Butyl N-[(6R)-1,4-oxazepan-6-yl]carbamate](/img/structure/B6307960.png)
![t-Butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate](/img/structure/B6307963.png)
![(R)-2-[[3,5-Bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide, 98%, 99% ee](/img/structure/B6307965.png)
![6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one](/img/structure/B6307966.png)

![(1R,2R)-2-[(4S,11bR)-3,5-Dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl]-1-phenylpropan-2-amine, 97%](/img/structure/B6307973.png)





![1H-Benzo[f]indole, 98%](/img/structure/B6308010.png)
